molecular formula C6H7NSSe B14485793 N-(Selenophen-2-yl)ethanethioamide CAS No. 65847-69-0

N-(Selenophen-2-yl)ethanethioamide

Cat. No.: B14485793
CAS No.: 65847-69-0
M. Wt: 204.16 g/mol
InChI Key: XEEPDNKSJZDMQZ-UHFFFAOYSA-N
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Description

N-(Selenophen-2-yl)ethanethioamide is an organoselenium compound that features a selenophene ring attached to an ethanethioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Selenophen-2-yl)ethanethioamide can be synthesized through the reaction of selenophene-2-carboxylic acid with thionyl chloride to form selenophen-2-yl chloride, which is then reacted with ethanethioamide in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance production efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(Selenophen-2-yl)ethanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxide derivatives.

    Reduction: Reduction reactions can convert the selenophene ring to a selenol group.

    Substitution: The ethanethioamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Selenoxide derivatives.

    Reduction: Selenol-containing compounds.

    Substitution: Various substituted ethanethioamide derivatives.

Scientific Research Applications

N-(Selenophen-2-yl)ethanethioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Selenophen-2-yl)ethanethioamide involves its interaction with molecular targets through its selenophene ring and ethanethioamide group. The compound can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, it can form covalent bonds with biological macromolecules, modulating their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds with a sulfur atom in place of selenium.

    Furan derivatives: Compounds with an oxygen atom in place of selenium.

    Pyrrole derivatives: Compounds with a nitrogen atom in place of selenium.

Uniqueness

N-(Selenophen-2-yl)ethanethioamide is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium’s larger atomic size and different electronegativity influence the compound’s reactivity and interaction with biological systems .

Properties

CAS No.

65847-69-0

Molecular Formula

C6H7NSSe

Molecular Weight

204.16 g/mol

IUPAC Name

N-selenophen-2-ylethanethioamide

InChI

InChI=1S/C6H7NSSe/c1-5(8)7-6-3-2-4-9-6/h2-4H,1H3,(H,7,8)

InChI Key

XEEPDNKSJZDMQZ-UHFFFAOYSA-N

Canonical SMILES

CC(=S)NC1=CC=C[Se]1

Origin of Product

United States

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